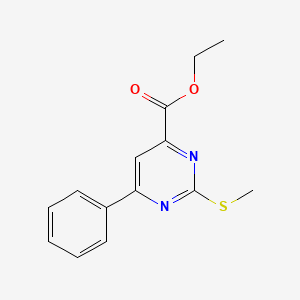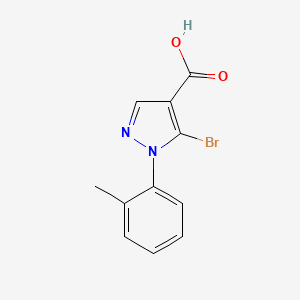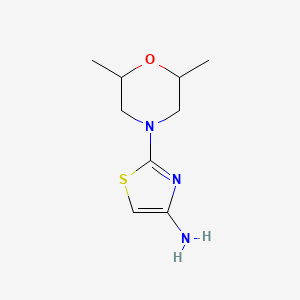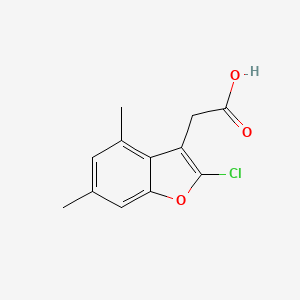![molecular formula C12H14ClN3O2S B11792917 3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11792917.png)
3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzo[e][1,2,4]thiadiazines This compound is characterized by the presence of a chlorine atom at the 3rd position, a piperidin-1-yl group at the 7th position, and a 1,1-dioxide group attached to the thiadiazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:
Formation of the Thiadiazine Ring: The initial step involves the formation of the thiadiazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as 2-aminobenzenesulfonamide, with a chlorinating agent like thionyl chloride.
Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group is introduced through a nucleophilic substitution reaction. This involves reacting the intermediate compound with piperidine under basic conditions.
Chlorination: The final step involves the chlorination of the compound at the 3rd position using a chlorinating agent such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiadiazines with various functional groups
Aplicaciones Científicas De Investigación
3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent. It has shown significant activity against Mycobacterium tuberculosis and is being explored for its therapeutic potential.
Biological Studies: The compound is used in biological studies to understand its interactions with various enzymes and receptors.
Chemical Research: The compound serves as a building block for the synthesis of other heterocyclic compounds. It is used in the development of new synthetic methodologies and reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . Additionally, its cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis and disrupt cell cycle progression .
Comparación Con Compuestos Similares
3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds, such as:
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: This compound also contains a thiadiazine ring and a chlorine atom but differs in the substituents attached to the ring.
3-Phenyl-2H-1,2,4-benzo[e][1,2,4]thiadiazine-1,1-dioxide: This compound has a phenyl group instead of a piperidin-1-yl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H14ClN3O2S |
|---|---|
Peso molecular |
299.78 g/mol |
Nombre IUPAC |
3-chloro-7-piperidin-1-yl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C12H14ClN3O2S/c13-12-14-10-5-4-9(16-6-2-1-3-7-16)8-11(10)19(17,18)15-12/h4-5,8H,1-3,6-7H2,(H,14,15) |
Clave InChI |
VXRONXOAFHNPHH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC3=C(C=C2)NC(=NS3(=O)=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792860.png)
![5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11792863.png)





![5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole](/img/structure/B11792899.png)

